(S)-3-(2-Bromophenoxy)butanoic acid
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Overview
Description
(S)-3-(2-Bromophenoxy)butanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Bromophenoxy)butanoic acid typically involves the reaction of 2-bromophenol with (S)-3-chlorobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol attacks the carbon atom bearing the chlorine atom in (S)-3-chlorobutanoic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Bromophenoxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of (S)-3-(2-Phenoxy)butanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: (S)-3-(2-Phenoxy)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(2-Bromophenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-Bromophenoxy)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and the phenoxy group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-(2-Bromophenoxy)butanoic acid: The enantiomer of (S)-3-(2-Bromophenoxy)butanoic acid, with similar chemical properties but different biological activities.
(S)-3-(2-Chlorophenoxy)butanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(S)-3-(2-Phenoxy)butanoic acid: Lacks the halogen atom, resulting in different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and interactions with other molecules. Its chiral nature also makes it valuable in studying stereochemistry and its effects on biological systems.
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3S)-3-(2-bromophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
DBUZKORZHVNTLG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)OC1=CC=CC=C1Br |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=CC=C1Br |
Origin of Product |
United States |
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